(R)-(-)-Phenylsuccinic acid serves as a valuable chiral building block in organic synthesis. Its inherent chirality allows for the creation of other chiral molecules with specific spatial arrangements of atoms, crucial for diverse applications like drug development and material science [].
Here's an example: Due to its specific configuration, (R)-(-)-Phenylsuccinic acid can be used to synthesize (R)-(-)-Ibuprofen, a widely used pain reliever, with high enantiomeric purity [].
(R)-(-)-Phenylsuccinic acid exhibits the ability to form inclusion complexes with cyclodextrin derivatives []. These complexes involve the encapsulation of the acid molecule within the cavity of the cyclodextrin, a cyclic sugar molecule. This phenomenon can be exploited for several purposes, including:
Research suggests that (R)-(-)-Phenylsuccinic acid might hold promise in other areas, including:
(R)-(-)-Phenylsuccinic acid, with the molecular formula and a molecular weight of approximately 194.18 g/mol, is a chiral compound belonging to the class of monocarboxylic acids. It is characterized by its white to off-white solid form and exhibits optical activity, with a specific rotation of in acetone . The compound is primarily utilized as an intermediate in the synthesis of optically active succinic acid derivatives, which are important in various pharmaceutical applications, including hypoglycemic agents .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that (R)-(-)-Phenylsuccinic acid exhibits biological activities that may contribute to its utility in medicinal chemistry. It is noted for its potential hypoglycemic effects, making it a candidate for developing treatments for diabetes . Additionally, its chiral nature allows it to interact selectively with biological targets, which is crucial in drug design.
Several methods exist for synthesizing (R)-(-)-Phenylsuccinic acid:
These methods underscore the importance of chirality in producing this compound.
(R)-(-)-Phenylsuccinic acid finds applications across various fields:
Studies on (R)-(-)-Phenylsuccinic acid have explored its interactions with various biological molecules. Its ability to selectively bind to enzymes and receptors highlights its potential therapeutic roles. For instance, investigations into its effects on glucose metabolism suggest that it may modulate insulin sensitivity .
Several compounds share structural similarities with (R)-(-)-Phenylsuccinic acid. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+)-Phenylsuccinic acid | C10H10O4 | Enantiomer of (R)-(-)-Phenylsuccinic acid |
Succinic Acid | C4H6O4 | Non-chiral; simpler structure |
2-Phenylbutanoic Acid | C10H12O2 | Lacks one carboxylic group; more hydrophobic |
3-Phenylpropanoic Acid | C10H12O2 | Similar hydrophobic properties but different reactivity |
These comparisons illustrate how (R)-(-)-Phenylsuccinic acid stands out due to its chiral nature and specific applications in medicinal chemistry.
The absolute configuration of (R)-(-)-phenylsuccinic acid is definitively established at the C-2 carbon atom, which serves as the sole chiral center in the molecular structure [1] [23]. This asymmetric carbon is bonded to four distinct substituents: a phenyl group, a carboxyl group, a methylene group bearing a terminal carboxylic acid functionality, and a hydrogen atom [4]. The R configuration is assigned according to the Cahn-Ingold-Prelog priority rules, where the phenyl group receives the highest priority due to the aromatic ring system, followed by the two carboxylic acid groups based on their structural connectivity [1] [25].
The stereochemical determinants of (R)-(-)-phenylsuccinic acid arise from the spatial arrangement around the chiral carbon center [23] [25]. The molecule adopts a conformation where the phenyl substituent occupies a specific three-dimensional orientation relative to the dicarboxylic acid backbone, creating the characteristic R absolute configuration [4]. This configuration has been confirmed through various analytical techniques, including single-crystal X-ray diffraction studies and spectroscopic methods [13] [16].
The molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol encompasses the complete structural framework that defines the stereochemical properties [1] [3]. The presence of the phenyl group at the C-2 position introduces significant steric effects that influence both the molecular conformation and the overall stereochemical behavior of the compound [4] [28].
The optical activity of (R)-(-)-phenylsuccinic acid is characterized by its strong levorotatory behavior, with a specific rotation of [α]20/D = -175° ± 4° when measured at a concentration of 1% in acetone [3] [7]. This significant negative rotation value indicates the compound's ability to rotate plane-polarized light in a counterclockwise direction, which is consistent with its R absolute configuration [21] [30].
The specific rotation measurements have been extensively documented across multiple research studies, demonstrating remarkable consistency in the reported values [3] [7] [21]. The measurement conditions typically employ acetone as the solvent system, with concentrations ranging from 1% to 4%, and utilizing standard polarimetric techniques at 20°C with sodium D-line illumination [21] [30]. The high magnitude of the specific rotation value makes this compound particularly suitable for polarimetric analysis, requiring smaller sample quantities compared to compounds with lower optical activity [21].
Measurement Parameter | Value |
---|---|
Specific Rotation [α]20/D | -175° ± 4° |
Solvent System | Acetone |
Concentration | 1% (w/v) |
Temperature | 20°C |
Wavelength | Sodium D-line (589 nm) |
Rotation Direction | Levorotatory (-) |
The optical purity of (R)-(-)-phenylsuccinic acid samples can be determined through comparative specific rotation measurements [30] [31]. Commercial preparations typically exhibit optical purities exceeding 96% enantiomeric excess when analyzed by high-performance liquid chromatography methods [32] [34]. The relationship between observed rotation and optical purity follows the standard equation where the enantiomeric excess percentage equals the ratio of observed rotation to the rotation of the pure enantiomer, multiplied by 100 [30] [31].
The enantiomeric relationship between (R)-(-)-phenylsuccinic acid and (S)-(+)-phenylsuccinic acid exemplifies the fundamental principle of optical isomerism in chiral organic compounds [2] [8]. These two enantiomers are non-superimposable mirror images, possessing identical molecular formulas and connectivity but differing in their three-dimensional spatial arrangements [23] [25].
The most striking difference between the enantiomers lies in their optical rotation properties [8] [14]. While (R)-(-)-phenylsuccinic acid exhibits a specific rotation of [α]20/D = -175° ± 4°, its enantiomeric counterpart (S)-(+)-phenylsuccinic acid displays an equal but opposite rotation of [α]20/D = +171° ± 4° under identical measurement conditions [3] [8] [14]. This near-perfect enantiomeric relationship demonstrates the high optical purity of both compounds and confirms their enantiomeric status [21] [34].
Property | (R)-(-)-Phenylsuccinic Acid | (S)-(+)-Phenylsuccinic Acid |
---|---|---|
Configuration | R | S |
Specific Rotation [α]20/D | -175° ± 4° | +171° ± 4° |
CAS Number | 46292-93-7 | 4036-30-0 |
Melting Point (°C) | 173-176 | 173-176 |
Optical Activity Sign | Levorotatory (-) | Dextrorotatory (+) |
IUPAC Name | (2R)-2-phenylbutanedioic acid | (2S)-2-phenylbutanedioic acid |
Both enantiomers share identical physical properties including melting points (173-176°C), molecular weights (194.18 g/mol), and solubility characteristics [3] [8] [14]. The enantiomers exhibit the same chemical reactivity patterns and form identical products when reacting with achiral reagents [24] [25]. However, they display distinctly different behaviors when interacting with other chiral molecules or when subjected to chiral environments [11] [24].
The separation of these enantiomers from racemic mixtures has been extensively studied using various resolution techniques [11] [20] [24]. Classical resolution methods employing chiral resolving agents such as (-)-proline have proven effective for obtaining optically pure samples of both enantiomers [21] [24]. Modern separation techniques include chiral high-performance liquid chromatography and enantioselective extraction methods [10] [20].
The racemic mixture of phenylsuccinic acid, designated as (±)-phenylsuccinic acid or DL-phenylsuccinic acid, represents an equimolar combination of both (R)-(-) and (S)-(+) enantiomers [6] [9]. This racemic compound is characterized by the CAS number 635-51-8 and exhibits distinct physical properties that differ from those of the individual enantiomers [6] [29].
The most significant distinction between the racemic mixture and the pure enantiomers is the complete absence of optical activity in the racemate [6] [9]. The racemic compound displays a specific rotation of 0° due to the equal and opposite contributions of the constituent enantiomers, which effectively cancel each other's optical rotation [25] [29]. This optical inactivity serves as a definitive characteristic for identifying racemic compositions [30].
The melting point of racemic phenylsuccinic acid (166-168°C) is notably lower than that of the pure enantiomers (173-176°C) [6] [9] [19]. This melting point depression is a common phenomenon observed in racemic compounds and results from the different crystal packing arrangements between the racemic mixture and the enantiopure forms [13] [29]. The racemic compound typically forms what is classified as a racemic compound rather than a conglomerate, meaning the crystal lattice contains both enantiomers in an ordered arrangement [13].
Property | Racemic (±)-Phenylsuccinic Acid | Pure Enantiomers |
---|---|---|
Configuration | Racemic (R,S) | R or S |
CAS Number | 635-51-8 | 46292-93-7 / 4036-30-0 |
Melting Point (°C) | 166-168 | 173-176 |
Optical Activity | Optically inactive (0°) | ±175° |
Common Name | DL-Phenylsuccinic acid | (R)-(-) or (S)-(+) |
Crystal System | Racemic compound formation | Enantiopure crystals |
Enantiomeric Composition | 50% R + 50% S | >99% single enantiomer |
Crystallization studies have revealed that racemic phenylsuccinic acid preferentially forms racemic compounds rather than conglomerates under most crystallization conditions [13]. This behavior significantly influences the resolution strategies employed for enantiomer separation, as it precludes the use of preferential crystallization techniques that rely on conglomerate formation [13]. The racemic compound can form solvates with various organic solvents, including 2-propanol and dioxane, which exhibit different thermal stabilities and transition temperatures [13].
(R)-(-)-Phenylsuccinic acid, with the chemical formula C₁₀H₁₀O₄ and molecular weight of 194.18 g/mol, is a chiral dicarboxylic acid derivative that belongs to the class of aromatic organic compounds [1] [2] [3]. The compound is systematically named as (2R)-2-phenylbutanedioic acid and possesses the CAS registry number 46292-93-7 [1] [3] [4].
The molecular structure consists of a succinic acid backbone (butanedioic acid) with a phenyl group substituted at the second carbon position [2] [3]. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of atoms around the chiral center [1] [3] [5]. The compound exhibits optical activity due to this chiral center, rotating plane-polarized light in a levorotatory (counterclockwise) direction, hence the designation (-) [1] [6] [7].
The structural formula can be represented as: HOOC-CHPh-CH₂-COOH, where Ph represents the phenyl group (C₆H₅) [1] [2] [3]. The InChI key for this compound is LVFFZQQWIZURIO-MRVPVSSYSA-N, providing a unique identifier for its molecular structure [7] [4] [8].
The melting point of (R)-(-)-Phenylsuccinic acid has been consistently reported to be 173-176°C across multiple reliable sources [1] [6] [4] [9] [10] [11]. This value represents the temperature range at which the crystalline solid transitions to the liquid phase under standard atmospheric pressure conditions.
The melting point of the pure (R)-enantiomer (173-176°C) is notably higher than that of the racemic mixture (166-168°C) [13] [14], a phenomenon commonly observed in chiral compounds where the pure enantiomer exhibits different thermal properties compared to the racemic form [11]. This difference arises from the distinct crystal packing arrangements between enantiomerically pure and racemic crystals [15].
Property | Value | Source |
---|---|---|
(R)-(-)-Phenylsuccinic acid melting point | 173-176°C | [1] [6] [4] [9] |
Racemic phenylsuccinic acid melting point | 166-168°C | [13] [14] [11] |
(S)-(+)-Phenylsuccinic acid melting point | 173-176°C | [10] [16] [17] |
The boiling point of (R)-(-)-Phenylsuccinic acid is reported as approximately 307.8°C at 760 mmHg (standard atmospheric pressure) [4] [18] [14] [10]. Some sources provide estimates of 290.62°C, though these are noted as rough estimates [1] [6] [11]. The more reliable value of 307.8°C at 760 mmHg appears consistently across multiple chemical databases and represents the temperature at which the compound transitions from liquid to vapor phase [18] [14] [10].
This boiling point value is characteristic of dicarboxylic acids with aromatic substituents, which typically exhibit elevated boiling points due to intermolecular hydrogen bonding between carboxyl groups and the presence of the aromatic ring system [18] [14]. The compound's relatively high boiling point also reflects its molecular weight and the strength of intermolecular forces present in the liquid state.
The density of (R)-(-)-Phenylsuccinic acid is reported as 1.336 g/cm³ [4] [18]. This value represents the mass per unit volume of the compound under standard conditions and is consistent with the density expected for aromatic dicarboxylic acids of similar molecular structure.
For comparison, the racemic form of phenylsuccinic acid exhibits a slightly lower density of 1.3 ± 0.1 g/cm³ [19] [14] [10], while some sources report the (R)-enantiomer density as 1.2534 g/cm³ (rough estimate) [1] [6] [11]. The most reliable value of 1.336 g/cm³ for the (R)-enantiomer reflects the specific crystal packing and molecular arrangement in the solid state [4] [18].
(R)-(-)-Phenylsuccinic acid exhibits limited solubility characteristics that are typical of dicarboxylic acids with aromatic substituents [1] [2] [6]. The compound demonstrates slight solubility in polar organic solvents and limited solubility in water.
Polar Organic Solvents:
Aqueous Solubility:
The compound has limited solubility in water [2] [21]. This low aqueous solubility is characteristic of aromatic dicarboxylic acids, where the hydrophobic phenyl group reduces water solubility compared to simple aliphatic dicarboxylic acids [2] [23].
Solubility Enhancement:
Temperature increase generally improves solubility in polar solvents, as observed with related succinic acid derivatives [24] [25]. The solubility behavior follows typical patterns for organic acids, where polar solvents provide better solvation than non-polar media [23] [26].
(R)-(-)-Phenylsuccinic acid exhibits typical dicarboxylic acid behavior with two distinct ionizable carboxyl groups [1] [6] [9]. The predicted pKa value is 3.60 ± 0.10 [1] [6] [9], which represents the first ionization constant (pKa1) corresponding to the dissociation of the first carboxyl group.
Comparative pKa Analysis:
For the racemic form of phenylsuccinic acid, literature reports pKa values of:
The (S)-(+)-enantiomer shows a pKa of 3.49 [21], which is similar to the (R)-(-)-form, confirming that stereochemistry has minimal effect on acid strength for this compound.
Acid-Base Chemistry:
The compound acts as a diprotic acid, capable of donating two protons sequentially [13] [27] [28]. The first ionization (pKa1 ≈ 3.6) involves the carboxyl group directly attached to the chiral carbon, while the second ionization (pKa2 ≈ 5.5) involves the terminal carboxyl group [13]. These values place (R)-(-)-Phenylsuccinic acid in the moderate acid strength category, similar to other substituted succinic acids [27] [28].